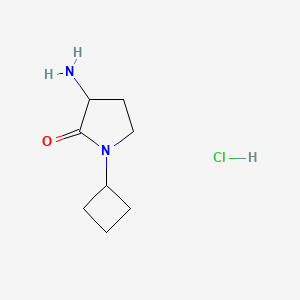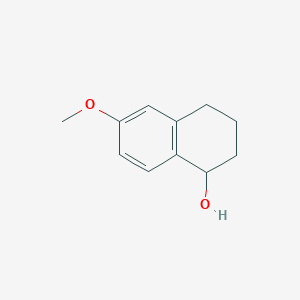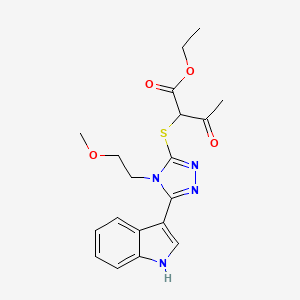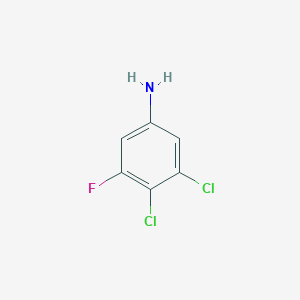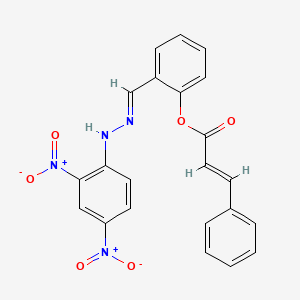
2-((E)-(2-(2,4-dinitrophenyl)hydrazono)methyl)phenyl cinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((E)-(2-(2,4-dinitrophenyl)hydrazono)methyl)phenyl cinnamate, also known as DNCPC, is a chemical compound that has garnered interest from the scientific community due to its potential applications in various fields. DNCPC is a yellow powder that is synthesized through a multi-step process involving the reaction of 2-nitrobenzaldehyde with hydrazine hydrate and subsequent reactions with cinnamic acid.
Applications De Recherche Scientifique
Kinetic Studies and Reaction Mechanisms : The kinetic study of 2,4-dinitrophenyl X-substituted cinnamates with amines, which is related to 2-((E)-(2-(2,4-dinitrophenyl)hydrazono)methyl)phenyl cinnamate, reveals insights into reaction mechanisms and effects of substituents on reaction rates. It suggests a concerted reaction mechanism and distance effects in these reactions (Um et al., 2007).
Antifungal and Antioxidant Properties : A derivative of the compound was synthesized and evaluated for its antifungal and antioxidant activities. This study contributes to the understanding of the potential biological applications of such compounds (Malhotra et al., 2012).
Crystal Structure Analysis : The crystal structure of derivatives, including (E)-4-[(2-(2,4-dinitrophenyl)hydrazono)methyl]-2-phenyl-2H-1,2,3-triazole, was reported. These findings are important for understanding the molecular conformations and intermolecular interactions of such compounds (Gonzaga et al., 2016).
Corrosion Inhibition : Schiff-base molecules derived from 2-((E)-(2-(2,4-dinitrophenyl)hydrazono)methyl)phenyl cinnamate were studied as corrosion inhibitors for mild steel in acidic medium. This research contributes to the development of new materials for protecting metals from corrosion (Saha et al., 2016).
Acid-Base Indicator Properties : Derivatives of the compound were synthesized and shown to possess acid-base indicator properties, suggesting their potential use in analytical chemistry for titrations and pharmaceutical applications (Amengor et al., 2022).
Anticancer Activity : Certain derivatives have been synthesized and evaluated for their anticancer activities. This research highlights the potential therapeutic applications of these compounds in cancer treatment (Hassan et al., 2020).
Colorimetric Sensors for Acetate Ion : Novel hydrazones derived from the compound were explored as colorimetric sensors for selective detection of acetate ion. This application is significant in the development of novel sensors for environmental and biological monitoring (Gupta et al., 2014).
Propriétés
IUPAC Name |
[2-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O6/c27-22(13-10-16-6-2-1-3-7-16)32-21-9-5-4-8-17(21)15-23-24-19-12-11-18(25(28)29)14-20(19)26(30)31/h1-15,24H/b13-10+,23-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDPZZOPWMEPGZ-RKSCBCEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((E)-(2-(2,4-dinitrophenyl)hydrazono)methyl)phenyl cinnamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2415712.png)
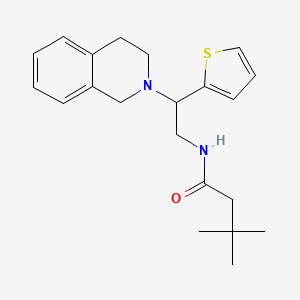
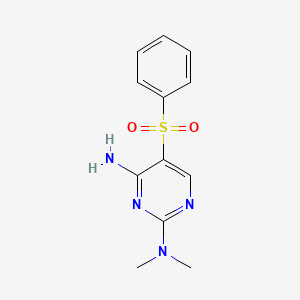
![(Z)-methyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2415719.png)
![Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2415720.png)
![1-benzyl-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2415721.png)
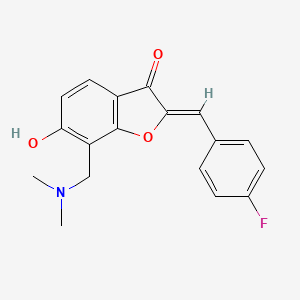
![3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2415724.png)
![7,7-Difluoro-1-azaspiro[3.5]nonan-2-one](/img/structure/B2415726.png)
![N-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B2415727.png)
